molecular formula C8H5BrClNS B8653308 3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine

3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine

Cat. No. B8653308
M. Wt: 262.55 g/mol
InChI Key: POXBGKWXBONDHW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine is a useful research compound. Its molecular formula is C8H5BrClNS and its molecular weight is 262.55 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Bromo-7-chloro-2-methylthieno[2,3-c]pyridine

Molecular Formula

C8H5BrClNS

Molecular Weight

262.55 g/mol

IUPAC Name

3-bromo-7-chloro-2-methylthieno[2,3-c]pyridine

InChI

InChI=1S/C8H5BrClNS/c1-4-6(9)5-2-3-11-8(10)7(5)12-4/h2-3H,1H3

InChI Key

POXBGKWXBONDHW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C2=C(S1)C(=NC=C2)Cl)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

3-Bromo-2-methylthieno[2,3-c]pyridine-N-Oxide (0.500 g, 2.05 mmol) was dissolved in chloroform (10 mL) and treated with phosphorous oxychloride (0.955 ml, 10.2 mmol). The reaction was heated to 70° C. while stirring. After 3 hours, the volatiles were removed in vacuo and the residual phosphorous oxychloride was azeotroped with toluene. The resulting residue was taken up in DCM and washed (2×) with an aqueous saturated solution of sodium bicarbonate, then with water and then brine. The organic layer was then dried with sodium sulfate and purified by column chromatography on silica gel using a gradient of 20-60% EtOAc in hexanes to give 3-bromo-7-chloro-2-methylthieno[2,3-c]pyridine as a yellow solid. MS (M+H)+ 263.
Name
3-Bromo-2-methylthieno[2,3-c]pyridine-N-Oxide
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.955 mL
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.